![molecular formula C14H12N4O B063684 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 185039-35-4](/img/structure/B63684.png)
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one, also known as PP2, is a small molecule inhibitor of protein tyrosine kinases (PTKs). It has been extensively studied for its potential use in cancer treatment and other diseases.
Mecanismo De Acción
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one works by inhibiting the activity of PTKs. PTKs are enzymes that play a key role in cell signaling and regulation. They are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting PTK activity, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce cell migration and invasion. 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is its high potency and selectivity for PTKs. This makes it a useful tool for studying the role of PTKs in various biological processes. However, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has some limitations for lab experiments. It is relatively unstable and can degrade quickly in solution. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one. One area of interest is the development of more stable and soluble analogs of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one. This could improve its usefulness as a tool for studying PTKs. Another area of interest is the potential use of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one may have potential applications in other diseases beyond cancer, and further research is needed to explore these possibilities.
In conclusion, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a small molecule inhibitor of PTKs that has potential applications in cancer treatment and other diseases. Its high potency and selectivity make it a useful tool for studying the role of PTKs in various biological processes. However, its limitations in lab experiments highlight the need for further research to develop more stable and soluble analogs. Overall, the future directions for research on 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one are promising and could lead to new treatments for cancer and other diseases.
Métodos De Síntesis
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized using a multi-step reaction process. The starting materials are 2-aminopyridine, benzaldehyde, and 3-methyl-2-butanone. The reaction involves the formation of a pyridopyrimidine intermediate, which is then converted to 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one through a series of reactions. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
185039-35-4 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O/c1-18-12-10(8-16-14(15)17-12)7-11(13(18)19)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17) |
Clave InChI |
APNFLKHAUOZQEF-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
SMILES canónico |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
Sinónimos |
Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-amino-8-methyl-6-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
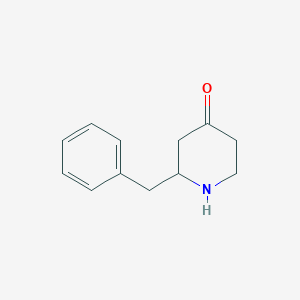
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
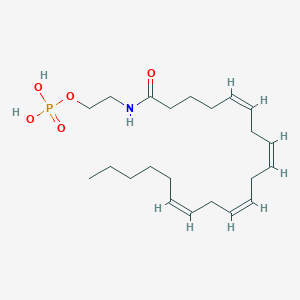
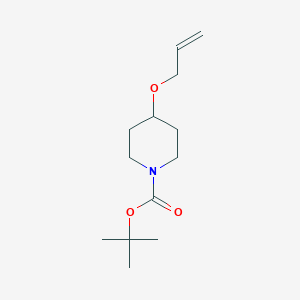
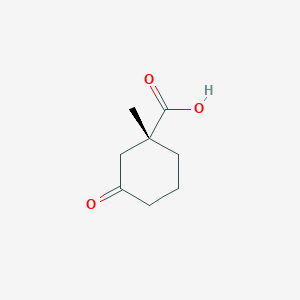
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
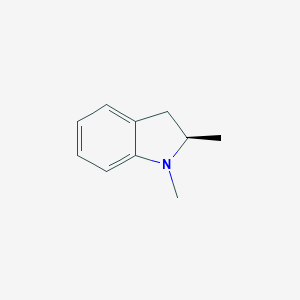
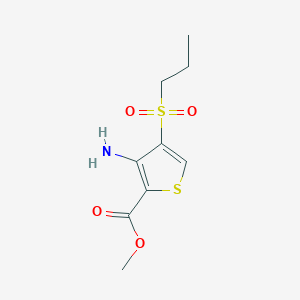




![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)